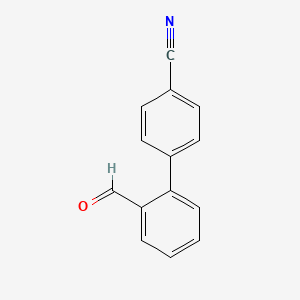

2'-Formyl-biphenyl-4-carbonitrile

Description

Strategic Importance of Biphenyl (B1667301) Scaffolds in Contemporary Molecular Design

The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in organic chemistry. Its strategic importance stems from a unique combination of rigidity and conformational flexibility. The rotation around the central C-C bond can be sterically hindered by substituents at the ortho positions, leading to a phenomenon known as atropisomerism, where non-interconvertible rotational isomers (enantiomers) can be isolated. This property is invaluable for the design of chiral ligands and catalysts for asymmetric synthesis. beilstein-journals.orgscite.ai

Biphenyl derivatives are integral to a wide range of applications, from pharmaceuticals and agrochemicals to advanced materials. rsc.orgnih.gov In medicinal chemistry, the biphenyl unit is found in numerous drugs, where it often serves as a rigid spacer to correctly orient functional groups for optimal interaction with biological targets. rsc.org Its hydrophobic nature and ability to participate in π-stacking interactions are also crucial for receptor binding. nih.gov In materials science, the biphenyl core is a fundamental building block for liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers, owing to its thermal and chemical stability and unique electronic properties. nih.govresearchgate.net The functionalization of the biphenyl system allows for the fine-tuning of these properties, making it a versatile platform for creating complex molecular architectures. nih.gov

Functional Group Significance: The Interplay of Formyl and Carbonitrile Moieties in Biphenyl Architectures

The chemical character of 2'-Formyl-biphenyl-4-carbonitrile is defined by its three key components: the biphenyl core and the two functional groups, formyl (-CHO) and carbonitrile (-CN). The placement of these groups at the 2'- and 4-positions, respectively, establishes a distinct electronic and reactive profile.

Both the formyl (aldehyde) and carbonitrile (nitrile) groups are strongly electron-withdrawing. libretexts.orglibretexts.org They deactivate the aromatic rings to which they are attached towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. libretexts.orglibretexts.org This deactivation, however, concurrently activates the molecule for other types of transformations.

The formyl group is a highly versatile chemical handle. As a classic aldehyde, its carbonyl carbon is electrophilic and susceptible to nucleophilic attack, making it a gateway for a vast number of synthetic transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and C-C bonds via reactions like the Wittig or Grignard reactions. orgsyn.orgnih.gov Its presence is crucial for building molecular complexity.

The carbonitrile group is another powerful functional group. It is relatively stable but can be transformed under specific conditions. For instance, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. numberanalytics.com These transformations allow for significant structural modifications, making it a valuable synthon in multi-step synthesis. numberanalytics.com

Overview of Current Research Trajectories for this compound and Analogous Structures

Current research involving compounds like this compound is largely focused on its role as a key intermediate in the synthesis of more elaborate molecules for medicinal and materials science applications. researchgate.netacs.orgmdpi.com The presence of two reactive functional groups on a stable biphenyl core makes it an ideal building block for combinatorial chemistry and targeted drug discovery programs. rsc.orgacs.org Patents associated with this compound underscore its utility as a synthetic intermediate. nih.gov

The primary method for synthesizing this compound and its analogs is through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govmdpi.com This reaction, which forms a C-C bond between an aryl halide and an aryl boronic acid, is one of the most powerful tools in modern organic synthesis for constructing biaryl systems. magtech.com.cnresearchgate.net A significant portion of current research in this area is dedicated to developing more efficient, selective, and sustainable catalytic systems for these couplings, including the use of novel ligands and catalysts that can operate under milder conditions or with higher functional group tolerance. beilstein-journals.orgnih.gov

Research trajectories for analogous structures often involve using the formyl and nitrile handles to construct heterocyclic rings or to link the biphenyl unit to other molecular fragments, leading to compounds with potential applications as PD-1/PD-L1 inhibitors or other therapeutic agents. rsc.orgacs.org The ultimate goal is to leverage the unique structural and electronic properties of these substituted biphenyls to create novel compounds with tailored functions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(2-formylphenyl)benzonitrile | nih.gov |

| CAS Number | 199939-26-9 | nih.gov |

| Molecular Formula | C₁₄H₉NO | nih.gov |

| Molecular Weight | 207.23 g/mol | nih.gov |

| Exact Mass | 207.068413911 Da | nih.gov |

Table 2: Common Synthetic Reactions for Biphenyl Scaffolds

| Reaction Name | Description | Reactants |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction to form C-C bonds. | Aryl halide and Arylboronic acid |

| Ullmann Reaction | Copper-catalyzed coupling of two aryl halides. | Aryl halide |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group. | Biphenyl and an Acyl halide/Anhydride |

| Nitration | Electrophilic aromatic substitution to introduce a nitro group. | Biphenyl and Nitric/Sulfuric acid |

| Halogenation | Electrophilic aromatic substitution to introduce a halogen. | Biphenyl and a Halogen with a Lewis acid catalyst |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-formylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTBBQASJISSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374685 | |

| Record name | 2'-Formyl-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199939-26-9 | |

| Record name | 2'-Formyl-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformative Pathways of 2 Formyl Biphenyl 4 Carbonitrile

Reactions Centered on the Formyl Group

The aldehyde functionality in 2'-Formyl-biphenyl-4-carbonitrile is a primary site for nucleophilic addition and condensation reactions, enabling the synthesis of a diverse array of derivatives.

Condensation Reactions with Active Methylene (B1212753) Compounds, such as Hydantoins and Thiazolidinediones

The formyl group readily undergoes Knoevenagel condensation with compounds containing an active methylene group, such as hydantoins and thiazolidinediones. This reaction is a cornerstone for the synthesis of various heterocyclic structures. The condensation is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, and involves the nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a stable α,β-unsaturated product. unige.chnih.gov

While specific examples with this compound are not extensively documented in readily available literature, the reaction is expected to proceed analogously to similar aldehydes. For instance, the condensation with 2,4-thiazolidinedione (B21345) would yield (Z)-5-((4'-cyano-[1,1'-biphenyl]-2-yl)methylene)thiazolidine-2,4-dione. Such derivatives are of interest in medicinal chemistry. nih.gov Similarly, condensation with hydantoin (B18101) would lead to the formation of 5-((4'-cyano-[1,1'-biphenyl]-2-yl)methylene)imidazolidine-2,4-dione. The synthesis of N-3 and C-5 substituted imidazolidines is a known route to compounds with various biological activities. unige.ch

Table 1: Representative Knoevenagel Condensation with a Thiazolidinedione Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Ref. |

| [1,1'-biphenyl]-4-carbaldehyde | 3-(pyridin-3-ylmethyl)thiazolidine-2,4-dione | NaOH / ethanol | (Z)-5-([1,1'-biphenyl]-4-ylmethylene)-3-(pyridin-3-ylmethyl)thiazolidine-2,4-dione | Not specified | nih.gov |

This table presents an analogous reaction to illustrate the general conditions and expected product type.

Cyanohydrin Formation and Subsequent Conversions for α-Hydroxy Nitriles

The addition of hydrogen cyanide across the carbonyl group of this compound leads to the formation of a cyanohydrin, specifically 2'-(cyano(hydroxy)methyl)-[1,1'-biphenyl]-4-carbonitrile. This reaction is typically base-catalyzed, with the cyanide ion acting as the nucleophile. bldpharm.comorgsyn.org The reaction is reversible, but for many aldehydes, the equilibrium favors the cyanohydrin product. lumenlearning.comrsc.org

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed under acidic conditions to afford an α-hydroxy carboxylic acid, or reduced with reagents like lithium aluminum hydride (LiAlH₄) to produce a β-aminoalcohol. orgsyn.orgbeilstein-journals.org

Controlled Oxidation to Carboxylic Acid Derivatives

The formyl group of this compound can be selectively oxidized to a carboxylic acid group, yielding 4'-cyano-[1,1'-biphenyl]-2-carboxylic acid, without affecting the carbonitrile functionality. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) in neutral or alkaline conditions, or Jones reagent (CrO₃ in sulfuric acid and acetone). The reaction with potassium permanganate is a well-established method for the oxidation of aldehydes to carboxylic acids. nih.gov

While the direct synthesis of 4'-cyano-[1,1'-biphenyl]-2-carboxylic acid has been reported, the specific conditions for the oxidation of this compound would likely follow standard procedures for aldehyde oxidation.

Selective Reduction to Alcohol Derivatives

The formyl group can be selectively reduced to a primary alcohol, affording 2'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile. This transformation can be achieved with high chemoselectivity using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.netnih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but may also affect the nitrile group. Catalytic hydrogenation with specific catalysts could also be employed for this selective reduction. nih.gov

Table 2: Representative Selective Reduction of a Formyl Group

| Reactant | Reagent(s) | Solvent | Product | Yield (%) | Ref. |

| Methyl 4-formylbenzoate | NaBH₄ | Methanol | Methyl 4-(hydroxymethyl)benzoate | 95 | researchgate.net |

This table presents a representative reaction illustrating the selective reduction of an aldehyde in the presence of another functional group.

Formation of Schiff Bases and Their Derivatives

This compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. ajol.infochemguide.co.uk This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. sigmaaldrich.com The formation of the C=N double bond is characteristic of this class of compounds. These Schiff base derivatives can be valuable intermediates in organic synthesis and have been investigated for various applications. For instance, reaction with a substituted aniline (B41778) would yield the corresponding N-((4'-cyano-[1,1'-biphenyl]-2-yl)methylene)aniline derivative.

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group in this compound is also susceptible to chemical modification, most notably through hydrolysis.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. This process first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. beilstein-journals.org

Alkaline hydrolysis is achieved by heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This initially produces a carboxylate salt and ammonia (B1221849). Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. For biphenyl (B1667301) nitriles, hydrolysis under pressure in water without organic solvents has been reported as an environmentally friendly method. This transformation would convert this compound into 2'-formyl-[1,1'-biphenyl]-4-carboxylic acid. ajol.info

Hydrolytic Pathways to Carboxylic Acids

The nitrile functionality of this compound can be converted to a carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate. chim.itnih.gov

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. chim.it The nitrogen of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. nih.gov Subsequent tautomerization and further hydrolysis of the resulting amide yield the corresponding carboxylic acid, 2'-formyl-[1,1'-biphenyl]-4-carboxylic acid, and an ammonium salt. chim.it

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. chim.it This process initially yields the sodium salt of the carboxylic acid and ammonia gas. chim.it To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. chim.it

| Transformation | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl, heat (reflux) | 2'-Formyl-[1,1'-biphenyl]-4-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH(aq), heat (reflux) 2. H3O+ | 2'-Formyl-[1,1'-biphenyl]-4-carboxylic acid |

Reductive Amination Strategies

The formyl group in this compound is a prime site for reductive amination, a powerful method for C-N bond formation. sci-hub.ru This one-pot reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

A wide array of reducing agents can be employed, with the choice often depending on the specific substrate and desired selectivity. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB, Na(OAc)₃BH). sci-hub.ru STAB is often favored due to its mildness and high selectivity for the iminium ion over the starting aldehyde. The reaction of this compound with an amine (R¹R²NH) in the presence of a suitable reducing agent would yield a 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile derivative. This strategy is widely utilized in medicinal chemistry for the synthesis of biologically active compounds. sci-hub.rumdpi.com

| Amine Type | Reagents | General Product Structure |

| Primary Amine (RNH₂) | NaBH(OAc)₃, CH₂Cl₂ | 4'-(Alkylaminomethyl)-[1,1'-biphenyl]-2-carbonitrile |

| Secondary Amine (R₂NH) | NaBH(OAc)₃, CH₂Cl₂ | 4'-(Dialkylaminomethyl)-[1,1'-biphenyl]-2-carbonitrile |

| Ammonia (NH₃) | H₂, Pd/C or NaBH₃CN | 4'-(Aminomethyl)-[1,1'-biphenyl]-2-carbonitrile |

Intramolecular Cyclization Reactions Involving Nitrile Functionality

The specific positioning of the formyl and nitrile groups in this compound does not readily favor direct intramolecular cyclization between these two functionalities due to the significant distance and conformational barriers across the biphenyl system. However, the reactivity of the nitrile group can be harnessed to construct fused ring systems through reactions involving adjacent positions on the aromatic ring.

While direct cyclization involving the 2'-formyl group is unlikely, literature on related biphenyl systems suggests that intramolecular cyclizations can be promoted under specific conditions, often involving radical or strong base-promoted pathways to form phenanthrene-like structures, though this typically involves aldehydes or ketones at both the 2 and 2' positions.

More relevantly, the nitrile group itself can participate in cyclization reactions after initial transformations. For instance, reduction of the nitrile to an aminomethyl group, followed by a reaction with the appropriately modified 2'-formyl group (e.g., an in-situ formed carboxylic acid), could lead to macrocyclic lactams. The synthesis of fused heterocyclic systems often requires the introduction of reactive intermediates or the use of transition metal catalysis to facilitate the desired ring closure.

Investigations into Bifunctional Reactivity and Chemo-selectivity

The presence of two distinct functional groups, an aldehyde and a nitrile, imparts bifunctional reactivity to this compound. The key to its synthetic utility lies in the chemo-selective transformation of one group while leaving the other intact.

The aldehyde group is generally more susceptible to nucleophilic attack and reduction than the nitrile group. For example, standard reducing agents like sodium borohydride can selectively reduce the aldehyde to an alcohol (to form (4'-cyano-[1,1'-biphenyl]-2-yl)methanol) under conditions that would not affect the nitrile. Conversely, the nitrile can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions that would likely lead to side reactions at the aldehyde, such as acetal (B89532) formation in the presence of alcohol solvents or Cannizzaro-type reactions under strong base.

This inherent difference in reactivity allows for a stepwise functionalization of the molecule. One group can be transformed and, if necessary, protected, before carrying out a reaction at the second functional group. This chemo-selectivity is crucial for the strategic construction of complex target molecules.

Strategic Derivatization for Enhanced Molecular Diversity and Complexity

The dual functionalities of this compound serve as handles for extensive derivatization, enabling the generation of diverse molecular libraries.

Starting with the aldehyde, a plethora of classical C-C bond-forming reactions can be employed:

Wittig Reaction: Reaction with phosphorus ylides can convert the formyl group into a variety of substituted alkenes.

Grignard and Organolithium Reactions: Addition of organometallic reagents provides access to a wide range of secondary alcohols.

Aldol Condensation: Reaction with enolates can extend the carbon chain and introduce further functionality.

The nitrile group also offers numerous possibilities for derivatization beyond simple hydrolysis:

Reduction to Amines: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions can reduce the nitrile to a primary amine, yielding 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbaldehyde (if the aldehyde is protected) or a di-amine if both groups are reduced.

Addition of Organometallics: Grignard reagents can add to the nitrile to form ketones after acidic workup.

Cycloadditions: The nitrile can participate in [3+2] cycloadditions with reagents like azides to form tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

By combining these transformations in various sequences, a vast chemical space can be explored, starting from a single, readily accessible bifunctional precursor.

Computational and Theoretical Investigations of 2 Formyl Biphenyl 4 Carbonitrile and Its Derivatives

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. These methods allow for the detailed examination of a molecule's electronic structure and the prediction of its chemical behavior with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 2'-Formyl-biphenyl-4-carbonitrile, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. biointerfaceresearch.com This optimization yields precise information on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's steric and electronic properties. The optimized structure represents a local minimum on the potential energy surface. ajchem-a.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Biphenyl (B1667301) Derivative This table presents typical data obtained from DFT calculations for biphenyl compounds to illustrate the type of information generated.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | 1.39 - 1.41 | 118 - 121 | - |

| C-C (inter-ring) | ~1.49 | - | ~45 |

| C-CN | ~1.45 | ~178 (C-C-N) | - |

| C=O | ~1.22 | ~124 (C-C=O) | - |

| C-H | ~1.08 | ~120 | - |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic spectra by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. The energies of the HOMO and LUMO can be used to calculate various quantum chemical parameters, such as ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). researchgate.net This analysis is crucial for predicting the electronic transitions that give rise to UV-Visible absorption spectra. nih.gov For many organic molecules, the HOMO-LUMO gap is a key factor in determining their potential use in optoelectronic applications.

Table 2: Representative Frontier Molecular Orbital Data This table shows typical FMO energy values derived from DFT calculations for organic molecules, demonstrating the output of such analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.3 |

| Energy Gap (ΔE) | 4.2 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored according to the local electrostatic potential: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. wolframcloud.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms, particularly the formyl hydrogen, and the aromatic protons would exhibit positive potential, marking them as sites for potential nucleophilic interaction. bhu.ac.in This mapping provides an intuitive guide to the molecule's chemical behavior and intermolecular interactions. uni-muenchen.de

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying electron density delocalization. youtube.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). core.ac.uk

In this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the π orbitals of the phenyl rings into the antibonding π* orbitals of the carbonyl (C=O) and nitrile (C≡N) groups. These intramolecular charge transfers contribute significantly to the molecule's stability. rsc.org The analysis can quantify the stabilization energy associated with these delocalizations, providing insight into the electronic communication between the different functional groups within the molecule.

Theoretical Predictions and Experimental Validation of Spectroscopic Properties

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational properties.

Theoretical vibrational spectra (FT-IR and Raman) for this compound can be calculated using DFT methods. researchgate.net These calculations yield harmonic vibrational frequencies that are systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. biointerfaceresearch.com To achieve better agreement with experimental data, these theoretical frequencies are often multiplied by a scaling factor, typically around 0.96 for DFT calculations. nih.gov

The analysis involves not only predicting the wavenumber of each vibrational mode but also assigning these modes to specific molecular motions, such as stretching, bending, and torsion, with the aid of Potential Energy Distribution (PED) analysis. nih.govcore.ac.uk For this compound, characteristic vibrational modes would include the C≡N stretching frequency (typically around 2220-2240 cm⁻¹), the C=O stretching frequency of the aldehyde (around 1690-1715 cm⁻¹), C-H aromatic stretching, and various ring vibrations. Comparing the scaled theoretical spectrum with the experimental FT-IR and FT-Raman spectra allows for a detailed and confident assignment of the observed vibrational bands. biointerfaceresearch.com

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups This table illustrates how theoretical data is compared to experimental data for vibrational analysis, using typical frequency ranges for the relevant functional groups.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Example Scaled Theoretical Wavenumber (cm⁻¹) | Assignment |

| C≡N Stretch | 2229 | 2235 | Nitrile group vibration |

| C=O Stretch | 1705 | 1710 | Formyl group vibration |

| C-H Aromatic Stretch | 3050 - 3100 | 3075 | Phenyl C-H vibrations |

| C-C Ring Stretch | 1400 - 1600 | 1450, 1580 | Aromatic ring vibrations |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. tandfonline.com For this compound, these calculations provide valuable information for structural elucidation by predicting the chemical shifts (δ) of its hydrogen (¹H) and carbon (¹³C) nuclei. The accuracy of these predictions is highly dependent on the chosen functional and basis set. tandfonline.com

The chemical shift of a nucleus is influenced by the local electronic environment, including factors like electronegativity of nearby atoms, steric effects, and magnetic anisotropy. organicchemistrydata.orgkhanacademy.orgyoutube.com In this compound, the electron-withdrawing nature of the cyano (-CN) group and the formyl (-CHO) group significantly impacts the chemical shifts of the aromatic protons and carbons, generally shifting them downfield. pressbooks.pub The ¹³C chemical shifts are spread over a much wider range (up to 200 ppm) compared to ¹H shifts, which typically allows for the distinct resolution of each carbon signal. pressbooks.publibretexts.org

Calculated ¹H and ¹³C NMR chemical shifts for this compound, based on DFT methods and comparison with similar biphenyl derivatives, are presented below. nih.govrsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains interactive data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 | - | ~145.0 | Attached to the other phenyl ring. |

| C2 | ~7.80 | ~128.0 | ortho to C1. |

| C3 | ~7.90 | ~133.0 | meta to C1, ortho to -CN. |

| C4 | - | ~112.0 | Attached to -CN. |

| C5 | ~7.90 | ~133.0 | meta to C1, ortho to -CN. |

| C6 | ~7.80 | ~128.0 | ortho to C1. |

| C1' | - | ~138.0 | Attached to the other phenyl ring. |

| C2' | - | ~135.0 | Attached to -CHO. |

| C3' | ~7.70 | ~130.0 | meta to C1', ortho to -CHO. |

| C4' | ~7.60 | ~129.0 | |

| C5' | ~7.50 | ~128.5 | |

| C6' | ~8.00 | ~134.0 | ortho to C1' and -CHO, deshielded. |

| -CN | - | ~118.0 | Nitrile carbon. |

UV-Visible Electronic Absorption Spectra Simulations and Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. nih.govyoutube.com These calculations predict the wavelengths of maximum absorption (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. researchgate.net For a conjugated system like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the aromatic rings and between them.

Simulations for this compound would typically be performed using a functional like B3LYP or CAM-B3LYP with an appropriate basis set. nih.govias.ac.in The results help in understanding how the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates the molecule's interaction with light. The presence of the formyl and cyano groups, which act as electron-withdrawing groups, is expected to influence the energy of these frontier orbitals and thus the absorption wavelengths.

Predicted UV-Vis Spectral Data for this compound This table contains interactive data.

| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Transition Assignment |

|---|---|---|

| ~300 | > 0.5 | HOMO → LUMO (π → π*) |

| ~260 | > 0.3 | HOMO-1 → LUMO (π → π*) |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, it provides a detailed picture of the close contacts between molecules, which govern the crystal packing. nih.govresearchgate.net

A two-dimensional fingerprint plot derived from the Hirshfeld surface quantifies the relative contribution of each type of intermolecular contact. nih.gov Based on analyses of similar organic molecules, the dominant interactions are typically H···H, C···H/H···C, and contacts involving heteroatoms. nih.govnih.gov

Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface This table contains interactive data.

| Contact Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~35-45% | Represents the largest contribution, typical for organic molecules. nih.govnih.gov |

| C···H/H···C | ~20-30% | Associated with C-H···π interactions. nih.gov |

| O···H/H···O | ~8-15% | Indicates C-H···O hydrogen bonds involving the formyl group. |

| N···H/H···N | ~5-10% | Indicates C-H···N hydrogen bonds involving the nitrile group. nih.gov |

| C···C | ~3-7% | Corresponds to π-π stacking interactions. |

Conformational Analysis and Determination of Torsional Barriers within Biphenyl Systems

The two phenyl rings in biphenyl are not coplanar in the gas phase due to steric hindrance between the ortho-hydrogen atoms. wikipedia.org The rotation around the central C-C single bond is characterized by a torsional or dihedral angle, and there are energy barriers to this rotation. acs.orgnih.gov For unsubstituted biphenyl, the equilibrium torsional angle is around 44°, with small rotational barriers. wikipedia.org

In substituted biphenyls like this compound, the presence of substituents, especially at the ortho positions, dramatically influences both the equilibrium dihedral angle and the barrier to rotation (atropisomerism). rsc.orgacs.orgslideshare.net The ortho-formyl group introduces significant steric hindrance, which is expected to increase the torsional barrier considerably compared to unsubstituted biphenyl. researchgate.net

Computational studies using methods like DFT can accurately calculate the potential energy surface for the rotation around the biphenyl linkage. rsc.orgrsc.org These calculations identify the minimum energy conformation (the most stable dihedral angle) and the transition states for rotation, thereby quantifying the energy barriers. For ortho-substituted biphenyls, these barriers can be substantial. rsc.orgresearchgate.net

Conformational Properties of Biphenyl Systems This table contains interactive data.

| Compound | Equilibrium Dihedral Angle (°) | Rotational Energy Barrier (kJ/mol) | Reference/Note |

|---|---|---|---|

| Biphenyl | ~44° | ~6-8 | wikipedia.orgacs.org |

| 2,2'-Difluorobiphenyl | ~58° | - | acs.org |

| 2,2'-Dichlorobiphenyl | < 90° | - | acs.org |

Development of Structure-Property Relationship Models Using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties. nih.govmedcraveonline.com These models are built using a set of calculated molecular descriptors that numerically represent the steric, electronic, and topological features of a molecule. nih.gov

For this compound, a wide range of computational descriptors can be calculated to build such models. These descriptors can then be used to predict properties like receptor binding affinity, solubility, or electronic characteristics for a series of related compounds. researchgate.netresearchgate.netresearchgate.net The development of a statistically significant QSAR/QSPR model can guide the synthesis of new derivatives with improved properties. nih.gov

Key Computational Descriptors for QSAR/QSPR Models This table contains interactive data.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Electron distribution, reactivity, polar interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index, Kier shape indices | Molecular size, shape, and branching. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific intermolecular interactions. |

Advanced Applications and Functional Materials Derived from 2 Formyl Biphenyl 4 Carbonitrile

Applications in Medicinal Chemistry and Drug Discovery

2'-Formyl-biphenyl-4-carbonitrile is a key starting material in the synthesis of various biologically active molecules. Its bifunctional nature, featuring both a formyl and a cyano group on a biphenyl (B1667301) framework, allows for diverse chemical modifications, leading to the creation of complex molecular architectures with significant therapeutic potential.

Role as Intermediates in the Synthesis of Angiotensin II Receptor Antagonists (e.g., Telmisartan, Irbesartan)

The most prominent application of this compound is its role as a key intermediate in the manufacturing of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans". google.com These drugs are critical in the management of hypertension, heart failure, and diabetic nephropathy. acgpubs.org The biphenyl structure is essential for their antagonistic activity at the angiotensin II receptor type 1 (AT1). mdpi.com

Telmisartan: The synthesis of Telmisartan, a widely prescribed ARB, often involves intermediates derived from biphenyl compounds. google.com Although various synthetic routes exist, many converge on the construction of the characteristic benzimidazole (B57391) rings onto a pre-formed biphenyl core. mdpi.comnih.gov In some strategies, a related compound, 4'-methyl-2-cyanobiphenyl, is a precursor which can be brominated to 4-bromomethyl-2-cyanobiphenyl, a key building block that is structurally related to this compound. manusaktteva.com This building block is then used to alkylate the pre-formed benzimidazole moiety. rjpbcs.com The final step often involves the hydrolysis of the nitrile group to a carboxylic acid to yield Telmisartan. google.com

Irbesartan: Similarly, the synthesis of Irbesartan, another major ARB, relies on biphenyl intermediates. acgpubs.org A common synthetic pathway involves the alkylation of 2-butyl-1,3-diaza-spiro google.comgoogle.comnon-1-en-4-one with 4'-bromomethyl-biphenyl-2-carbonitrile. acgpubs.orgepo.org This latter compound is a derivative of the biphenyl carbonitrile scaffold. The subsequent formation of the tetrazole ring from the nitrile group is a crucial step in completing the synthesis of Irbesartan. acgpubs.org

The following table summarizes the key biphenyl intermediates and their roles in the synthesis of these important drugs.

| Drug | Key Biphenyl Intermediate | Role of Intermediate | Reference |

| Telmisartan | 4-Bromomethyl-2-cyanobiphenyl | Alkylation of the benzimidazole core | manusaktteva.com |

| Irbesartan | 4'-Bromomethyl-biphenyl-2-carbonitrile | Alkylation of the spiro-imidazole derivative | acgpubs.orgepo.org |

This interactive table provides a summary of the key intermediates. Clicking on a drug name would ideally link to more detailed synthetic schemes.

Design and Synthesis of Novel Bioactive Derivatives with Antimicrobial Properties

The biphenyl scaffold is a versatile platform for developing new therapeutic agents beyond cardiovascular drugs. nih.gov While direct studies on the antimicrobial properties of derivatives of this compound are not extensively documented, the broader class of biphenyl derivatives has shown promise. nih.gov For instance, the synthesis of novel bipyridine-5-carbonitriles has been explored, and these compounds have been tested for their in vitro antibacterial and antifungal activities. researchgate.net The general strategy involves leveraging the biphenyl or related biaryl core as a framework and introducing various functional groups to modulate biological activity. The formyl and cyano groups of this compound serve as versatile handles for such modifications, allowing for the synthesis of diverse libraries of compounds for screening.

Mechanistic Studies of Enzyme Inhibition

The derivatives of this compound, particularly the sartans, are potent and selective inhibitors of the angiotensin II receptor. mdpi.com Mechanistic studies have shown that these molecules act as competitive antagonists, preventing the binding of the natural ligand, angiotensin II, to the AT1 receptor. acgpubs.org This blockade inhibits the downstream signaling pathways that lead to vasoconstriction and other physiological effects of angiotensin II. While specific mechanistic studies focusing on this compound itself are limited, its role as a precursor to these potent inhibitors underscores its importance in the field of enzyme and receptor pharmacology.

Investigation of Ligand-Receptor Interactions

The study of ligand-receptor interactions is crucial for rational drug design. nih.gov The biphenyl structure of sartans, derived from intermediates like this compound, plays a critical role in their binding to the AT1 receptor. The biphenyl moiety allows the molecule to adopt a specific conformation that fits into the binding pocket of the receptor. nih.gov The carboxylic acid or tetrazole group, often formed from the nitrile group of the precursor, provides a key acidic function that mimics the C-terminal carboxylate of angiotensin II, forming crucial interactions with the receptor. mdpi.com Molecular modeling and structure-activity relationship studies of various biphenyl derivatives have helped to elucidate these interactions and guide the design of more potent and selective antagonists. nih.gov

Exploration of Prodrug Design Principles Utilizing the Compound's Structure

Prodrug design is a strategy used to improve the physicochemical or pharmacokinetic properties of a drug. nih.gov This can involve modifying a functional group on the active molecule to create a temporary linkage with a transport moiety. researchgate.net The functional groups present in this compound, and more importantly in its downstream products, offer opportunities for prodrug strategies. For example, the carboxylic acid group in sartans can be esterified to enhance lipid solubility and oral absorption. nih.gov While specific prodrugs based directly on the this compound structure are not widely reported, the principles of prodrug design are highly relevant to the drugs synthesized from it. nih.govresearchgate.net

Contributions to Materials Science

Beyond its established role in medicinal chemistry, the biphenyl carbonitrile motif is also of interest in materials science. Biphenyl derivatives are known for their use in liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials due to their rigid structure and unique electronic properties.

While research specifically detailing the applications of this compound in materials science is not extensive, related structures are under investigation. For example, the chemistry of 2-C-formyl-glycals, which are also α,β-unsaturated carbonyl compounds, has been applied in supramolecular and materials chemistry. researchgate.net The presence of both a formyl group, which can participate in condensation reactions, and a cyano group, which can influence electronic properties and molecular packing, makes this compound a potentially valuable building block for novel polymers and functional organic materials. Further research in this area could uncover new applications for this versatile compound.

Development of Liquid Crystalline Systems and Studies of Mesophase Behavior

The biphenyl-4-carbonitrile core is a fundamental structural motif in the design of liquid crystalline materials. Compounds such as 4'-Pentyl-4-biphenylcarbonitrile (5CB) and 4'-Octyl-4-biphenylcarbonitrile (8CB) are classic examples that exhibit nematic and smectic liquid crystal phases. ossila.comsigmaaldrich.com The defining characteristics for this behavior are the elongated, rigid shape of the biphenyl core, which promotes anisotropic ordering, and the strong dipole moment of the terminal cyano group, which enhances the thermal stability of the mesophases.

While this compound itself is not primarily used as a liquid crystal, its derivatives, obtained through reaction of the formyl group, are prime candidates for creating novel liquid crystalline systems. The aldehyde functionality allows for the systematic extension of the molecular core by forming Schiff bases or other linkages, thereby influencing the molecule's aspect ratio and polarizability. The study of these derivatives involves observing their phase transitions (e.g., crystalline to smectic, smectic to nematic, nematic to isotropic) using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy. The temperatures at which these transitions occur are key parameters for defining the material's potential operating range in applications like liquid crystal displays (LCDs). ossila.comossila.com

For instance, the transition temperatures for the related compound 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) have been precisely measured, showing a sequence from a crystalline state to smectic A, then to a nematic phase, and finally to an isotropic liquid. ossila.com The introduction and modification of the formyl group in this compound provide a synthetic handle to fine-tune these transition temperatures and the type of mesophase formed.

Table 1: Phase Transition Temperatures of Representative Cyanobiphenyl Liquid Crystals

| Compound Name | CAS Number | Crystalline to Nematic/Smectic A Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4′-Pentyl-4-biphenylcarbonitrile (5CB) | 40817-08-1 | 22.5 | 35.0 ossila.com |

| 4′-Octyl-4-biphenylcarbonitrile (8CB) | 52709-84-9 | 21.5 | 40.5 |

| 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) | 52364-73-5 | 52.86 (Cr-SmA) | 79.10 ossila.com |

This table showcases the well-documented thermal properties of foundational cyanobiphenyl compounds, which serve as benchmarks for designing new liquid crystals based on the this compound scaffold.

Fabrication of Molecular Sensors and Their Sensing Mechanisms, including Metal Ion Detection via Schiff Bases

The aldehyde group in this compound is readily converted into a Schiff base (or imine) through condensation with a primary amine. This reaction is a cornerstone for creating highly selective and sensitive molecular sensors. colab.ws Schiff bases derived from this compound are excellent candidates for detecting metal ions due to the presence of the imine nitrogen and other potential donor atoms, which can act as specific binding sites. mdpi.com

The general mechanism involves the coordination of a target metal ion to the Schiff base ligand. mdpi.com This binding event alters the electronic properties of the molecule, leading to a detectable change in its optical properties, such as a shift in its UV-Visible absorption spectrum (colorimetric sensing) or an enhancement or quenching of its fluorescence (fluorescent sensing). researchgate.netnih.gov The biphenyl-4-carbonitrile portion of the molecule can act as a fluorophore, and its emission properties are often sensitive to changes induced by ion binding, a process that can be governed by mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). researchgate.net

For example, a Schiff base sensor can be designed to be non-fluorescent in its free state. Upon binding a metal ion like Zn²⁺, which has a filled d¹⁰ electronic configuration and does not quench fluorescence, the sensor's conformation can become more rigid, blocking non-radiative decay pathways and "turning on" a strong fluorescent signal. researchgate.net The selectivity for a particular metal ion is achieved by carefully designing the binding pocket of the Schiff base to match the ion's size, charge density, and preferred coordination geometry. mdpi.comresearchgate.net

Table 2: Principles of Schiff Base Metal Ion Sensing

| Sensing Type | Mechanism | Observable Change |

| Colorimetric | Alteration of electronic absorption bands upon ion coordination. | Visible color change detectable by the naked eye or UV-Vis spectroscopy. mdpi.com |

| Fluorescent | Modulation of fluorescence intensity via mechanisms like PET, CHEF, or FRET upon ion binding. | Significant increase ('turn-on') or decrease ('turn-off') in fluorescence emission. researchgate.netnih.gov |

This table outlines the fundamental sensing mechanisms utilized by Schiff base derivatives of this compound for the detection of metal ions.

Synthesis of Optoelectronic Materials exhibiting Specific Dielectric and Optical Properties

The extended π-conjugated system of the biphenyl-4-carbonitrile framework is a key feature for its use in optoelectronic materials. This conjugation gives rise to desirable optical properties, including strong light absorption and emission (fluorescence), which are essential for applications like organic light-emitting diodes (OLEDs). researchgate.net The formyl group serves as a versatile anchor point for further extending this conjugation through reactions like Wittig or Knoevenagel condensations, allowing for the synthesis of a wide array of luminophores with tailored emission colors. researchgate.net

Furthermore, the polar nitrile group imparts a significant dipole moment to the molecule. In an ordered state, such as in a liquid crystal phase or a thin film, the alignment of these dipoles can lead to materials with high dielectric anisotropy. This property is critical for applications in display technologies and other electronic components. The dielectric and optical properties of materials derived from this compound can be fine-tuned through synthetic modification, enabling the development of functional materials for specific technological needs. For example, incorporating these molecules into polymer blends has been shown to enhance the performance of organic solar cells by templating the crystallization of other components. ossila.com

Utility as Versatile Synthetic Intermediates in Complex Chemical Synthesis

Beyond its direct use in functional materials, this compound is a valuable building block in organic synthesis, providing access to more complex molecular architectures. nih.gov

Precursors for the Synthesis of Diverse Heterocyclic Systems

The ortho-positioning of the formyl group relative to the second phenyl ring makes this compound an ideal precursor for synthesizing fused heterocyclic systems. The aldehyde can participate in a variety of intramolecular cyclization reactions. For instance, reaction with nucleophiles that can undergo a subsequent ring-closing reaction can lead to the formation of polycyclic aromatic structures. The formyl group is a key intermediate in the synthesis of various pyrimidine (B1678525) and pyridine-based heterocycles, which are important in pharmaceuticals and materials science. google.comnih.gov This versatility allows chemists to use this compound as a starting point to construct complex, rigid scaffolds that are otherwise difficult to access.

Scaffolds for the Construction of Supramolecular Assemblies

Supramolecular chemistry relies on the self-assembly of molecular building blocks (tectons) into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for such applications. Its rigid biphenyl structure acts as a well-defined spacer, while the formyl and cyano groups provide specific sites for directional interactions like hydrogen bonding and metal coordination.

By reacting the formyl group to introduce other functionalities, such as carboxylic acids or additional hydrogen-bonding motifs, the molecule can be programmed to self-assemble into complex architectures like coordination polymers, liquid crystals, or molecular networks. researchgate.net These highly organized assemblies are of great interest for applications in areas such as gas storage, catalysis, and advanced sensors.

Advanced Spectroscopic and Crystallographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. For 2'-Formyl-biphenyl-4-carbonitrile, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

In a typical ¹H NMR spectrum, recorded in a solvent like CDCl₃, the proton of the aldehyde group (CHO) would appear as a distinct singlet in the downfield region, usually between δ 9.5 and 10.5 ppm. The eight aromatic protons would resonate in the range of δ 7.0-8.5 ppm, exhibiting complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling between adjacent protons on the biphenyl (B1667301) rings. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon of the nitrile group (C≡N) is expected to appear around δ 118-120 ppm, while the carbonyl carbon of the aldehyde is highly deshielded and would be found significantly downfield, typically between δ 190 and 200 ppm. The twelve aromatic carbons would produce a series of signals in the δ 120-150 ppm range, with the carbons directly attached to the nitrile and formyl groups showing distinct chemical shifts. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde Proton | ¹H | 9.5 - 10.5 | Singlet |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Multiplets |

| Aldehyde Carbonyl | ¹³C | 190 - 200 | Singlet |

| Aromatic Carbons | ¹³C | 120 - 150 | Multiple Singlets |

| Nitrile Carbon | ¹³C | 118 - 120 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups within a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.comspectroscopyonline.com These methods provide a molecular "fingerprint" that is sensitive to the local chemical environment and intermolecular interactions in the solid state. nih.govnih.gov

For this compound, the IR and Raman spectra would be dominated by several key vibrational bands. The nitrile group's C≡N stretching vibration would produce a sharp, intense band in the region of 2220-2240 cm⁻¹. The aldehyde's C=O stretching vibration is also highly characteristic, appearing as a strong band around 1690-1715 cm⁻¹. Additional significant bands include the C-H stretching of the aldehyde proton (around 2820 cm⁻¹ and 2720 cm⁻¹), aromatic C-H stretching vibrations (above 3000 cm⁻¹), and aromatic C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region). Differences in the spectra of different crystalline forms, or polymorphs, can arise from variations in molecular packing and intermolecular forces. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | IR, Raman |

| Aldehyde (-CHO) | C=O Stretch | 1690 - 1715 | IR, Raman |

| Aldehyde (-CHO) | C-H Stretch | ~2820 and ~2720 | IR |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic transitions within a molecule. beilstein-journals.org The conjugated π-system of the biphenyl backbone in this compound is expected to give rise to strong absorptions in the ultraviolet range. researchgate.net

The spectrum would likely be characterized by intense absorption bands corresponding to π→π* transitions of the aromatic system. The presence of the formyl and nitrile substituents can influence the position of the absorption maxima (λ_max) and the molar extinction coefficients (ε). Time-dependent density functional theory (TD-DFT) calculations can complement experimental findings by predicting the energies and oscillator strengths of these electronic transitions. nih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination and Crystal Engineering

The analysis also reveals the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell parameters (a, b, c, α, β, γ). nih.govmdpi.com This information details how the molecules pack together in the crystal lattice, governed by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds or π-π stacking. In cases where suitable single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be used to characterize the bulk microcrystalline material and identify its polymorphic form. nih.gov

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Description | Hypothetical Value |

| Chemical Formula | Sum formula of the molecule | C₁₄H₉NO |

| Formula Weight | Molecular weight ( g/mol ) | 207.23 |

| Crystal System | The crystal family | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| a (Å) | Unit cell dimension | 7.5 |

| b (Å) | Unit cell dimension | 11.0 |

| c (Å) | Unit cell dimension | 13.5 |

| β (°) | Unit cell angle | 95.0 |

| V (ų) | Volume of the unit cell | 1107.4 |

| Z | Molecules per unit cell | 4 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₁₄H₉NO). The calculated monoisotopic mass is 207.068413911 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value of approximately 207. The molecule would also undergo characteristic fragmentation. Common fragmentation pathways could include the loss of the formyl radical (•CHO, mass 29) to give a fragment at m/z 178, or the loss of a hydrogen atom followed by carbon monoxide (CO, mass 28) to also yield a fragment at m/z 178.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | m/z (Predicted) | Description |

| [M]⁺ | [C₁₄H₉NO]⁺ | 207.07 | Molecular Ion |

| [M+H]⁺ | [C₁₄H₁₀NO]⁺ | 208.08 | Protonated Molecule (ESI/CI) |

| [M-CHO]⁺ | [C₁₃H₈N]⁺ | 178.07 | Loss of Formyl Radical |

| [M-HCN]⁺ | [C₁₃H₈O]⁺ | 180.06 | Loss of Hydrogen Cyanide |

Chromatographic and Thermal Analysis Methods in Research Contexts, including TLC, Column Chromatography, and DSC

Chromatographic methods are essential for the purification and analysis of organic compounds. In a research context, Thin-Layer Chromatography (TLC) would be employed to monitor the progress of reactions that synthesize this compound and to identify a suitable solvent system for purification. For preparative separation, column chromatography using silica (B1680970) gel as the stationary phase is a standard procedure for isolating compounds of this type. rsc.org High-Performance Liquid Chromatography (HPLC) can be used for high-purity analysis, often employing a reverse-phase column with a mobile phase such as an acetonitrile/water mixture. sielc.com

Thermal analysis, particularly Differential Scanning Calorimetry (DSC), provides information on the thermal properties of a material, such as its melting point, crystallization behavior, and other phase transitions. researchgate.nettainstruments.com A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. nih.gov This technique is also crucial for identifying and characterizing different polymorphs, which may exhibit distinct melting points and thermal behaviors. researchgate.net For reference, a structural isomer, 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile, is a crystalline solid with a reported melting point of approximately 163 °C. biosynth.com

Future Research Directions and Unexplored Avenues for 2 Formyl Biphenyl 4 Carbonitrile

Development of Novel and Sustainable Synthetic Strategies

The future of chemical synthesis lies in the development of environmentally friendly and efficient methods. For 2'-Formyl-biphenyl-4-carbonitrile, moving beyond traditional synthesis routes is crucial. Future research should prioritize the adoption of green chemistry principles. unibo.itresearchgate.net This includes the exploration of benign solvents to replace hazardous ones and the design of processes that minimize waste. researchgate.netjournals.co.za

Photocatalysis, utilizing light to drive chemical reactions, presents a promising and sustainable alternative for biphenyl (B1667301) synthesis. researchgate.netresearchgate.netacs.org Investigating photocatalytic routes for the production of this compound could lead to milder reaction conditions and reduced energy consumption. acs.org Furthermore, the implementation of flow chemistry offers precise control over reaction parameters, leading to higher yields and purity. acs.orgyoutube.comsemanticscholar.org The development of continuous flow processes for the synthesis of this compound could significantly enhance its production efficiency and scalability. acs.orgyoutube.com

Exploration of Advanced Catalytic Transformations for Enhanced Selectivity and Efficiency

Advancements in catalysis are paramount for unlocking the full synthetic potential of this compound. Research into novel catalytic transformations can lead to more selective and efficient synthetic pathways. One promising area is the use of rhodium(III)-catalyzed C-H activation, which allows for the direct functionalization of the biphenyl core in a highly specific manner. acs.org This method, particularly when conducted in sustainable solvents like water, offers a greener approach to creating derivatives of this compound. acs.org

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, continue to evolve. researchgate.netacs.orgrsc.org Future investigations should focus on developing more active and robust palladium catalysts for the synthesis of this compound, aiming for lower catalyst loadings and milder reaction conditions. The exploration of nickel-catalyzed cross-coupling reactions also presents a viable and more economical alternative. acs.org Additionally, the use of nanostructured metallogels as catalysts could offer unique advantages in terms of activity and recyclability. acs.org

Identification and Investigation of New Biological Targets and Pharmacological Activities

The structural motifs present in this compound suggest a high potential for biological activity. The biphenyl scaffold is a common feature in many pharmacologically active compounds, known to exhibit a range of effects including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net Future research should, therefore, focus on a broad pharmacological screening of this compound and its derivatives.

A key area of investigation should be its potential as an enzyme inhibitor. For instance, related biphenyl compounds have been studied as aromatase inhibitors for breast cancer therapy and as inhibitors of the menaquinone biosynthesis pathway in bacteria. nih.govnih.gov Screening this compound against a panel of clinically relevant enzymes could uncover novel therapeutic applications. Furthermore, the aldehyde and nitrile functionalities offer opportunities for covalent modification of biological targets, a strategy that can lead to highly potent and selective drugs.

Integration into Emerging Functional Materials and Nanotechnology Applications

The unique electronic and structural properties of this compound make it a compelling candidate for applications in materials science and nanotechnology. Biphenyl derivatives are well-known for their use in liquid crystals, and the specific substitution pattern of this compound could lead to novel liquid crystalline materials with tailored properties. nih.govnih.gov

The integration of this compound into organic electronic devices is another exciting frontier. Its conjugated π-system suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.org Furthermore, the formyl and nitrile groups provide anchor points for grafting the molecule onto the surface of nanomaterials, such as carbon nanotubes or quantum dots. This functionalization could be used to tune the electronic properties of the nanomaterials or to develop novel sensors. For example, a whole-cell sensing system has been developed for the detection of hydroxylated polychlorinated biphenyls, demonstrating the potential of biphenyl derivatives in sensor technology. nih.gov

Synergistic Integration of Experimental and Computational Research Paradigms for Comprehensive Understanding

To accelerate the discovery and development of applications for this compound, a close collaboration between experimental and computational chemists is essential. Computational modeling can provide invaluable insights into the molecule's properties and potential applications, guiding experimental efforts and reducing the need for trial-and-error synthesis and testing. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with biological targets or in condensed phases. beilstein-journals.orgaip.orgresearchgate.netnih.govbenthamopenarchives.com Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the biological activity of derivatives, helping to prioritize synthetic targets. nih.govresearchgate.netnih.govrutgers.edu Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the molecule, providing a deeper understanding of its chemical behavior and spectroscopic properties. acs.orgresearchgate.net This synergistic approach, combining the predictive power of computational chemistry with the practical validation of experimental work, will be instrumental in unlocking the full potential of this compound.

Q & A

What are the common synthetic routes for preparing 2'-Formyl-biphenyl-4-carbonitrile, and what experimental conditions are critical for optimizing yield?

Basic:

The synthesis of biphenyl carbonitriles often involves cross-coupling reactions. For this compound, a plausible route is the Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 4-cyanophenylboronic acid) and a formyl-substituted aryl halide. Key conditions include palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., toluene/ethanol) under inert atmosphere . Side reactions like protodeboronation require careful temperature control (80–100°C).

Advanced:

Alternative methods include Ullmann coupling or direct formylation of pre-assembled biphenyl systems. For formylation, Vilsmeier-Haack conditions (POCl₃/DMF) are effective but may require quenching with aqueous NaHCO₃ to prevent over-reaction . Optimizing stoichiometry (1.2–1.5 equiv. of formylating agent) and reaction time (4–6 hrs) minimizes byproducts. Purity challenges arise from residual Pd; post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (CHCl₃/hexane) is critical .

How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?

Basic:

Standard characterization combines NMR (¹H/¹³C), IR, and MS. The formyl proton appears as a singlet at δ ~9.8–10.2 ppm in ¹H NMR, while the nitrile carbon resonates at δ ~110–115 ppm in ¹³C NMR. IR shows sharp C≡N (~2220 cm⁻¹) and C=O (~1680 cm⁻¹) stretches .

Advanced:

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) provides unambiguous confirmation. Challenges include crystal twinning or weak diffraction due to flexible formyl groups. Data collection at low temperature (100 K) and refinement with anisotropic displacement parameters improve accuracy . Contradictions between NMR and SCXRD (e.g., rotational isomerism) require DFT calculations (B3LYP/6-31G*) to model dynamic effects .

What strategies address regioselectivity challenges during functionalization of the biphenyl core in this compound?

Basic:

Electrophilic aromatic substitution (EAS) favors the para position relative to electron-withdrawing groups (e.g., -CN). For nitration, use HNO₃/H₂SO₄ at 0–5°C to direct nitronium ions to the formyl-bearing ring’s meta position .

Advanced:

Directed ortho-metalation (DoM) with LDA or TMPLi enables precise functionalization. For example, lithiation at the formyl-adjacent position followed by quenching with electrophiles (e.g., I₂, CO₂) introduces substituents. Transition-metal catalysis (e.g., Pd-mediated C–H activation) allows site-selective arylation, though competing coordination from -CN and -CHO requires tailored ligands (e.g., bidentate phosphines) .

How do researchers reconcile discrepancies in reported reactivity or stability data for this compound derivatives?

Methodological Approach:

Contradictions often arise from solvent polarity or moisture sensitivity. For example, the formyl group’s susceptibility to nucleophilic attack varies in polar aprotic (DMF) vs. non-polar (toluene) solvents. Accelerated stability studies (40°C/75% RH) under inert atmosphere (N₂) identify degradation pathways (e.g., hydrolysis to carboxylic acid) . Kinetic studies (HPLC monitoring) quantify decomposition rates, guiding storage recommendations (desiccated, −20°C) .

What computational methods predict the electronic and optical properties of this compound for materials science applications?

Advanced:

Density Functional Theory (DFT) with CAM-B3LYP/cc-pVDZ calculates HOMO-LUMO gaps (~3.5–4.0 eV) and charge-transfer dynamics. Time-Dependent DFT (TD-DFT) models UV-Vis spectra, correlating with experimental λmax (~280–300 nm). Solvent effects (PCM model) refine predictions for applications in organic semiconductors .

What protocols ensure reproducibility in catalytic applications of this compound-based ligands?

Methodological Answer:

Ligand Synthesis: Purify via flash chromatography (hexane/EtOAc, 4:1) to ≥98% purity (HPLC).

Metal Complexation: Use Schlenk techniques for air-sensitive metals (e.g., Pd(0)). Monitor by ³¹P NMR for phosphine ligands.

Catalytic Testing: Standardize substrate ratios (1:1.2 catalyst:substrate) and solvent (dry THF). Report turnover numbers (TON) and frequencies (TOF) with error margins (±5%) .

How is the environmental impact of this compound assessed given limited ecotoxicity data?

Basic:

Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict biodegradability (Biowin v4.10) and aquatic toxicity (ECOSAR). Estimated logP (~2.8) suggests moderate bioaccumulation potential .

Advanced:

In vitro assays (e.g., Microtox®) using Vibrio fischeri provide acute toxicity data (EC50). For chronic effects, zebrafish embryo assays (OECD 236) evaluate teratogenicity at 1–100 µM concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.